Product packaging for (2S)-1-Aminopent-4-yn-2-ol(Cat. No.:)

(2S)-1-Aminopent-4-yn-2-ol

Cat. No.: B13267485
M. Wt: 99.13 g/mol
InChI Key: ZVZGGDQXPNJDCH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-Aminopent-4-yn-2-ol is a chiral amino alcohol building block of high value in organic and medicinal chemistry research. This compound features both an amine and a hydroxyl group on a pentynol backbone, making it a versatile precursor for the synthesis of more complex molecules . Compounds with similar alkynyl and amino-alcohol functionalities are frequently employed in the development of active pharmaceutical ingredients (APIs) and as key intermediates in asymmetric synthesis . Its potential research applications include serving as a ligand in catalytic systems, a chiral scaffold in natural product synthesis, and a starting material for novel biochemical probes. As a supplier of high-purity life science materials, we provide this compound in various grades and packaging, including bulk quantities that can be customized to specific research requirements . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for diagnostic or therapeutic procedures, nor for human use. Handling and Storage: Store in a cool, dark place at approximately 4°C . Sensitive or air-sensitive materials may be packaged under an inert atmosphere such as argon. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B13267485 (2S)-1-Aminopent-4-yn-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(2S)-1-aminopent-4-yn-2-ol

InChI

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h1,5,7H,3-4,6H2/t5-/m0/s1

InChI Key

ZVZGGDQXPNJDCH-YFKPBYRVSA-N

Isomeric SMILES

C#CC[C@@H](CN)O

Canonical SMILES

C#CCC(CN)O

Origin of Product

United States

Enantioselective Synthetic Methodologies for 2s 1 Aminopent 4 Yn 2 Ol and Analogous Chiral Amino Alkynols

Catalytic Approaches to Chiral Amino Alkynol Construction

The development of catalytic methods for synthesizing chiral amino alkynols has been a significant area of research. These approaches offer efficient and selective routes to these important structural motifs.

Merging Gold(I)-Catalysis and Biocatalysis for Amino Alcohol Synthesis from Alkynes

A powerful one-pot chemoenzymatic cascade reaction combines gold(I)-catalyzed hydration of alkynes with a subsequent transaminase-catalyzed reductive amination to produce enantioenriched chiral secondary amines. chemrxiv.org This method is notable for not requiring compartmentalization of the chemical and biological catalysts. The process has been successfully applied to the synthesis of bioactive compounds like clobenzorex (B479387) and a precursor to lidexamfetamine. chemrxiv.org

The gold(I)-catalyzed hydration of alkynes is compatible with the reductive amination catalyzed by transaminase enzymes. chemrxiv.org This chemoenzymatic approach has been shown to be effective for the synthesis of chiral amines from alkynes, with a preparative scale synthesis of (S)-methylbenzylamine and (S)-4-methoxy-methylbenzylamine from their alkyne precursors yielding 59% and 92% respectively, with enantiomeric excesses greater than 99%. acs.org

A concurrent cascade using a gold(I) N-heterocyclic carbene (NHC) catalyst and an alcohol dehydrogenase (ADH) has been developed for the synthesis of enantiopure halohydrins from haloalkynes. acs.org The gold catalyst facilitates the regioselective hydration of the alkyne to an α-halomethyl ketone, which is then stereoselectively reduced by the ADH. acs.org This method has been used to produce both enantiomers of chloro- and bromohydrins in good to high yields (65–86%) and with excellent enantioselectivities (98–>99% ee). acs.org

The combination of gold catalysis and biocatalysis has also been employed for the stereodivergent synthesis of nor(pseudo)ephedrine derivatives. researchgate.net This approach involves the gold(I)-catalyzed hydration of propargylic esters and amides, followed by asymmetric enzymatic reactions using alcohol dehydrogenases or amine transaminases. researchgate.net

Copper Hydride-Catalyzed Hydroboration/Hydroamination Cascades for Enantioenriched Products

An efficient method for synthesizing enantioenriched α-aminoboronates involves a copper hydride (CuH)-catalyzed hydroboration/hydroamination cascade of alkynes. nih.govnih.govchemrxiv.org This transformation selectively produces the desired 1,1-heterodifunctionalized product over other potential byproducts, providing access to these valuable scaffolds with high chemoselectivity, regioselectivity, and enantioselectivity. nih.govnih.gov The reaction has been shown to be scalable, with successful reactions at the 2- and 3-mmol scale without significant loss of yield or enantioselectivity. chemrxiv.org

The generality of this method has been demonstrated with various hydroxylamine (B1172632) electrophiles and has been applied to the synthesis of α-aminoboronates, which are important pharmacophores in proteasome inhibitors. nih.govnih.govchemrxiv.org

Chiral Aldehyde/Palladium Combined Catalysis in Asymmetric α-Allylation of Amino Acid Esters with Alkynes

A highly efficient and atom-economical asymmetric α-allylation of NH2-unprotected amino acid esters with alkynes has been developed using a combination of a chiral aldehyde and a palladium catalyst. organic-chemistry.orgnih.govacs.org This method produces a diverse range of optically active α,α-disubstituted nonproteinogenic amino acid esters in good yields (31–92%) and with high enantiomeric excesses (84–97% ee). organic-chemistry.orgnih.govacs.org

The reaction proceeds through a triple cascade catalytic cycle involving alkyne isomerization, allene (B1206475) formation, and the coupling of electrophilic and nucleophilic intermediates. organic-chemistry.org Optimization of the reaction conditions, including the use of the chiral aldehyde ent-CA-2, a specific ligand (L4), and mixed bases, was crucial for achieving high yields and enantioselectivity. organic-chemistry.org This methodology has been applied to the synthesis of BMS-561392, a TNF-R convertase enzyme inhibitor. organic-chemistry.org

Hydrative Amination of Activated Alkynes with Sulfinamides for α-Amino Acid Derivatives

A practical, metal-free method for the synthesis of α-amino acid derivatives involves the direct hydrative amination of activated alkynes, such as ynamides and thioalkynes, using sulfinamides as the nitrogen source. nih.govresearchgate.netnih.gov This reaction proceeds under mild conditions and is proposed to occur via a sulfonium (B1226848) organic-chemistry.orgnih.gov-sigmatropic rearrangement. nih.govresearchgate.net The process offers a convenient route to α-amino acid derivatives from readily available starting materials. nih.govresearchgate.net

The reaction conditions for the hydrative amination of ynamides typically involve treatment with triflic acid (HOTf) followed by the addition of the sulfinamide. researchgate.net For thioalkynes, similar conditions are used, and in some cases, triflimide (HNTf2) can be employed as the acid. researchgate.netresearchgate.net

Asymmetric Hydroalkylation of Alkynes and Allenes with Imidazolidinone Derivatives

A novel method for the synthesis of quaternary α-alkenyl substituted amino acids has been developed through the enantio- and diastereoselective addition of imidazolidinone derivatives to alkynes and allenes. rsc.orgnih.govnih.gov This reaction is highly geometry-selective, favoring the E-isomer, and produces the desired products in good to excellent yields. rsc.orgnih.gov The resulting imidazolidinone products can be hydrolyzed under acidic conditions to afford the corresponding biologically relevant amino acid derivatives. rsc.orgnih.gov

The reaction is typically carried out in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (B95107) (THF) at elevated temperatures. researchgate.netresearchgate.net Experimental and computational studies have highlighted the crucial role of lithium in determining the selectivity of the reaction. rsc.orgnih.govnih.gov The operational simplicity of this protocol and its successful application in gram-scale reactions underscore its utility. rsc.orgnih.govnih.gov

Copper-Catalyzed Annulation/A3-Coupling Cascades Utilizing Chiral 1,2-Amino Alcohol Precursors

Copper-catalyzed cascade reactions involving an annulation and an A3-coupling (aldehyde-alkyne-amine) provide a powerful method for the synthesis of sterically hindered and densely functionalized chiral oxazolidines. researchgate.net These reactions utilize chiral 1,2-amino alcohol precursors and can generate molecules with multiple stereocenters with good yields and excellent diastereomeric ratios. researchgate.net A solvent-free approach has been shown to tolerate a broad scope of starting materials, including various aldehydes and alkynes. researchgate.net

In a similar vein, a four-component A3-based cascade reaction co-catalyzed by CuBr2 and trifluoroacetic acid (TFA) has been developed for the synthesis of 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com This method demonstrates wide substrate scope and excellent chemoselectivity. mdpi.com The combination of two different Cu(II) salts, such as CuBr2 and CuCl2, with a chiral amino alcohol like phenylglycinol, has also been shown to facilitate the formation of chiral oxazolidines in good yields and high diastereoselectivity. mdpi.com

Sharpless Asymmetric Aminohydroxylation for 2-Aminoalcohol Scaffolds

The Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful method for the direct, enantioselective synthesis of 1,2-amino alcohols from alkenes. researchgate.netnih.govresearchgate.netorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to achieve high enantioselectivity. researchgate.netorganic-chemistry.orgnih.gov The nitrogen source is a stoichiometric amount of a chloramine (B81541) salt, such as chloramine-T, or other N-haloamides, -carbamates, or -amides. researchgate.netorganic-chemistry.org

The reaction proceeds via a syn-addition of the amino and hydroxyl groups across the double bond of the alkene substrate. organic-chemistry.orgnih.gov The mechanism is believed to involve the formation of an osmium(VI) azaglycolate intermediate, which is then hydrolyzed to release the amino alcohol product and regenerate the osmium catalyst. organic-chemistry.org The choice of chiral ligand dictates the facial selectivity of the addition, allowing for the synthesis of either enantiomer of the desired product. researchgate.netorganic-chemistry.org

While the SAA is highly effective for a range of alkenes, including α,β-unsaturated esters and phosphonates, its application is primarily for the functionalization of carbon-carbon double bonds. researchgate.netnih.gov A key challenge in the SAA reaction is controlling the regioselectivity, which can be influenced by the substrate, the nitrogen source, and the chiral ligand. organic-chemistry.org For instance, the use of PHAL and AQN-derived ligands has been shown to induce opposite regioselectivity in the aminohydroxylation of cinnamates without compromising enantioselectivity. organic-chemistry.org

Although direct application of Sharpless Asymmetric Aminohydroxylation to alkynes for the synthesis of α-hydroxy-β-amino alkynes like (2S)-1-Aminopent-4-yn-2-ol is not the standard protocol, the method remains a cornerstone for creating chiral 2-aminoalcohol scaffolds from olefinic precursors. nih.govresearchgate.net

Chiral Pool Synthesis Strategies Applied to Amino Alkynol Derivatives

Chiral pool synthesis is a strategic approach that utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes as starting materials. researchgate.netescholarship.orgsemanticscholar.org This methodology circumvents the need for developing a de novo asymmetric synthesis by leveraging the inherent chirality of the starting material to produce complex chiral targets. researchgate.net

A relevant example of this strategy is the synthesis of (2S,4R)-4-hydroxyornithine starting from diprotected L-aspartic acid. nih.gov This synthesis involves the construction of the target scaffold through a three-step sequence: acylation of nitromethane (B149229) to form an α-nitroketone, diastereoselective reduction of the ketone, and subsequent reduction of the nitro group. nih.gov This approach highlights how the stereocenter from a common amino acid can direct the formation of new stereocenters.

In the context of amino alkynol derivatives, chiral pool strategies often involve the use of α-amino acids as precursors. For instance, the diastereoselective synthesis of chiral N-sulfinyl propargylamines can be achieved using Ellman's auxiliary, which is derived from a chiral source. beilstein-journals.org The synthesis can proceed via two main pathways: the addition of an organometallic nucleophile to an N-sulfinyl propargylimine or the addition of a metallated terminal alkyne to an N-sulfinylaldimine derived from a chiral aldehyde. beilstein-journals.org The latter approach is particularly relevant for creating the structural motif found in this compound.

The following table summarizes representative transformations in the synthesis of chiral propargylamines, which are structural analogs of the target compound.

Starting MaterialReagentProductDiastereomeric Ratio (d.r.)Yield (%)
N-tert-butanesulfinyl imineLithiated chloroacetyleneTerminal chloro-substituted propargylamineup to >20:1up to 98
N-sulfinylaldimine(Trimethylsilyl)ethynyllithiumN-sulfinyl propargylamineHighGood
Aldehyde & Ellman's sulfinamideMetallated terminal alkyneN-sulfinyl propargylamineHighGood

This table presents generalized data from methodologies for synthesizing chiral propargylamines, highlighting the high stereoselectivity and yields achievable through these chiral pool-related strategies. beilstein-journals.orgacs.org

Stereoselective Conversion of β-Hydroxy Amino Acids to 1,2-Amino Alcohol Derivatives

The stereoselective conversion of readily available β-hydroxy-α-amino acids into 1,2-amino alcohol derivatives represents another efficient synthetic route. A notable method involves a one-pot decarboxylation-alkylation process, which allows for the replacement of the carboxylic acid group with various alkyl, allyl, or aryl groups with high stereoselectivity and good yields. This transformation provides a direct pathway from the amino acid scaffold to the desired amino alcohol.

A key step in the synthesis of chiral amino alkynols, including this compound, can be the stereoselective reduction of an alkynyl ketone precursor. Highly enantioselective reductions of functionalized alkynyl ketones have been achieved using oxazaborolidine catalysts derived from chiral amino acids, such as L-threonine. rsc.org For example, the reduction of 2-benzyl-2-propioloyl-1,3-dithiane using an oxazaborolidine–BH₃ complex affords the corresponding (S)-alcohol with high enantiomeric excess. rsc.org This demonstrates the potential to establish the (S)-configuration at the C-2 position of the target molecule.

The synthesis could be envisioned to start from a suitable β-hydroxy-α-amino acid, which is first converted to a protected amino aldehyde. Subsequent addition of a protected acetylene (B1199291) unit would yield a propargyl alcohol with two stereocenters. Alternatively, a protected amino acid could be converted to an alkynyl ketone, which is then reduced stereoselectively.

The table below illustrates the results for the enantioselective reduction of a model alkynyl ketone.

SubstrateCatalystProductEnantiomeric Excess (ee)
2-benzyl-2-propioloyl-1,3-dithianeOxazaborolidine from L-threonine and BH₃(S)-2-benzyl-2-(1-hydroxyprop-2-ynyl)-1,3-dithianeHigh

This table is based on the findings from the enantioselective reduction of a functionalized alkynyl ketone, indicating a viable method for obtaining the desired stereochemistry in similar systems. rsc.org

Reactivity and Advanced Transformations of 2s 1 Aminopent 4 Yn 2 Ol Derivatives

Chemical Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group that serves as a linchpin for carbon-carbon bond formation and the construction of heterocyclic systems.

The terminal alkyne of (2S)-1-aminopent-4-yn-2-ol derivatives can participate in various cyclization reactions to form substituted heterocycles, which are prevalent scaffolds in medicinal chemistry. For instance, derivatives of the related 5-aminopent-2-yn-1-ol can be precursors to pyrroles and dihydropyridinones.

One established method for pyrrole (B145914) synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.com By analogy, the alkyne in a suitably functionalized derivative of this compound could be converted to a 1,4-dicarbonyl intermediate, which then undergoes intramolecular cyclization with the primary amine to form a pyrrole ring. Other classical methods like the Hantzsch and Barton-Zard syntheses also offer pathways to pyrroles from different precursors. pharmaguideline.com Modern approaches often utilize metal catalysis, for example, gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes, to afford substituted pyrroles. organic-chemistry.org

Furthermore, a fast, protecting-group-free synthesis of dihydropyridinones has been developed, which could be adapted for derivatives of this compound. beilstein-journals.org This method involves a one-pot amidoallylation followed by a ring-closing metathesis step to efficiently produce the target dihydropyridinones in high yields. beilstein-journals.org

Table 1: Selected Methods for Pyrrole Synthesis

Synthesis MethodPrecursorsKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compound and a primary amine. pharmaguideline.comForms a substituted pyrrole through condensation. pharmaguideline.com
Hantzsch Synthesis α-haloketone or aldehyde, a β-ketoester or β-chloromethane, and ammonia/primary amine. pharmaguideline.comBase-catalyzed reaction. pharmaguideline.com
Barton-Zard Synthesis Isocyanoacetate and a nitroalkene. pharmaguideline.comInvolves addition followed by cyclization and elimination. pharmaguideline.com
Gold-Catalyzed Cascade α-amino ketones and alkynes. organic-chemistry.orgHigh regioselectivity and functional group tolerance. organic-chemistry.org

While direct decarboxylative alkylation or arylation at the alkyne terminus is not a standard transformation, the functional groups of this compound can be modified to enable such reactions. For instance, the hydroxyl group could be oxidized to a ketone, and the resulting α-carbon could be a site for arylation. Palladium-catalyzed α-arylation of ketones is a well-established method. organic-chemistry.org

Another approach involves the conversion of the alkyne to a more suitable functional group for coupling reactions. For example, hydroboration-oxidation would yield an aldehyde, which could then participate in reactions like aldol (B89426) condensations or serve as a handle for further transformations. Alternatively, the terminal alkyne can be carboxylated to an α,β-acetylenic acid, and subsequent decarboxylative coupling reactions could be explored.

Arylation reactions are crucial for the synthesis of complex molecules. rsc.org Transition metal-catalyzed methods, often employing palladium, are common for the arylation of C-H bonds. rsc.orgresearchgate.net For derivatives of this compound, arylation could potentially be directed to various positions depending on the protecting groups and reaction conditions employed.

Reactions Involving the Amino and Hydroxyl Functional Groups

The presence of both an amino and a hydroxyl group in this compound provides a rich platform for chemical modifications, enabling the synthesis of a wide range of derivatives.

The selective functionalization of the amine and hydroxyl groups is critical for the controlled synthesis of complex molecules. organic-chemistry.orgjocpr.com This is typically achieved through the use of protecting groups that temporarily mask one functional group while allowing the other to react. organic-chemistry.org An orthogonal protecting group strategy is often employed, where each protecting group can be removed under specific conditions without affecting the others. organic-chemistry.org

For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and carboxybenzyl (Cbz). masterorganicchemistry.combiosynth.com The Boc group is acid-labile, the Fmoc group is base-labile, and the Cbz group can be removed by catalytic hydrogenation. masterorganicchemistry.com The hydroxyl group can be protected as an ether (e.g., benzyl, silyl) or an ester. The choice of protecting group depends on the planned subsequent reaction conditions. jocpr.com

Table 2: Common Orthogonal Protecting Groups for Amines and Hydroxyls

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amine tert-ButyloxycarbonylBocAcidic conditions (e.g., TFA). masterorganicchemistry.com
FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine). masterorganicchemistry.com
CarboxybenzylCbzCatalytic hydrogenation (H₂, Pd/C). masterorganicchemistry.com
Hydroxyl tert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF).
BenzylBnCatalytic hydrogenation (H₂, Pd/C).
AcetateAcBasic or acidic hydrolysis.

The amino and hydroxyl groups of this compound can be utilized to construct a variety of nitrogen- and oxygen-containing heterocyclic systems. For example, intramolecular cyclization of a derivative where the terminal alkyne has been converted to an electrophilic center can lead to the formation of piperidines, pyrrolidines, or oxazolidinones, depending on the nature of the linker and the cyclization strategy.

For instance, if the terminal alkyne is hydrated to a methyl ketone, subsequent reductive amination with the primary amine could lead to the formation of a substituted piperidine. Alternatively, reaction of the amino and hydroxyl groups with a suitable bifunctional electrophile, such as phosgene (B1210022) or a dihaloalkane, can be used to construct various five- or six-membered heterocycles.

A particularly powerful application of this compound derivatives is in the realm of peptide chemistry. The primary amine can be converted into an aminooxy group, which can then be used for the chemoselective formation of stable oxime bonds with aldehydes or ketones. iris-biotech.dersc.org This reaction, known as oxime ligation, is highly efficient and proceeds under mild, aqueous conditions, making it ideal for biological applications. iris-biotech.denih.gov

Aminooxy derivatives of amino acids are valuable tools for peptide synthesis and cyclization. iris-biotech.denih.gov The formation of an intramolecular oxime bond can be used to create cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. rfppl.co.innih.gov This is achieved by incorporating an aminooxy-functionalized amino acid and an aldehyde- or ketone-bearing amino acid into a peptide sequence, followed by cyclization via oxime formation. nih.gov The reaction is thermodynamically favored and can be accelerated by acidic conditions or nucleophilic catalysts like aniline. rsc.orgnih.gov

Aminolysis of Epoxides for 2-Aminoalcohol Synthesis

The aminolysis of epoxides is a fundamental and widely utilized method for the synthesis of 2-aminoalcohols, which are crucial structural motifs in numerous biologically active compounds and chiral ligands. This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol. The regioselectivity of the attack, particularly with unsymmetrical epoxides, is a key aspect of this transformation and can often be controlled by the choice of reactants, catalysts, and reaction conditions.

While the primary amine of this compound or its derivatives is a potential nucleophile for this reaction, specific documented examples of its use in the aminolysis of epoxides to generate more complex 2-aminoalcohol structures are not extensively reported in readily available scientific literature. However, the general principles of this reaction are well-established. Typically, the reaction of an N-protected derivative of this compound with an epoxide would be expected to proceed via an SN2 mechanism. The nucleophilic nitrogen atom would attack one of the electrophilic carbon atoms of the epoxide ring, resulting in the formation of a new carbon-nitrogen bond and a hydroxyl group.

The table below illustrates hypothetical products from the reaction of an N-protected derivative of this compound with various epoxides, based on general principles of epoxide aminolysis.

N-Protected this compound DerivativeEpoxideHypothetical 2-Aminoalcohol Product
N-Benzyl-(2S)-1-aminopent-4-yn-2-olPropylene oxide1-(N-Benzyl-N-((2S)-2-hydroxy-4-pentynyl)amino)propan-2-ol
N-Boc-(2S)-1-aminopent-4-yn-2-olStyrene oxidetert-Butyl ((2S)-2-hydroxy-4-pentynyl)(2-hydroxy-2-phenylethyl)carbamate
N-Tosyl-(2S)-1-aminopent-4-yn-2-olGlycidolN-((2S)-2-Hydroxy-4-pentynyl)-N-(2,3-dihydroxypropyl)-4-methylbenzenesulfonamide

Exploration of Cascade and One-Pot Transformations

Detailed research findings on the specific application of this compound derivatives in cascade and one-pot transformations are not extensively documented in the available literature. However, the structural motifs present in this compound suggest several potential pathways for such reactions. For instance, the terminal alkyne could participate in various metal-catalyzed cyclization cascades. Intramolecular reactions between the amine or alcohol and the alkyne moiety, or intermolecular reactions involving additional components, could lead to the formation of diverse heterocyclic systems such as pyrrolidines, piperidines, or more complex fused-ring structures.

The following table outlines potential cascade or one-pot reactions that could theoretically be explored with derivatives of this compound, based on known reactivity patterns of similar chiral alkynyl amino alcohols.

Reaction TypeReactantsPotential Heterocyclic Product
Intramolecular Hydroamination/CyclizationN-Protected this compound, Metal Catalyst (e.g., Au, Pt)Substituted Pyrrolidine
Aza-Diels-Alder/Cyclization CascadeN-Acyl-(2S)-1-aminopent-4-yn-2-ol, DieneFused Piperidine System
Multicomponent ReactionThis compound, Aldehyde, IsocyanideSubstituted Pyrrole or Imidazole
Sonogashira Coupling/CyclizationN-Protected this compound, Aryl Halide, Metal CatalystSubstituted Indole or other N-heterocycles

Note: This table presents potential research avenues for cascade and one-pot transformations of this compound derivatives based on established synthetic methodologies for analogous compounds. Specific experimental validation for these transformations with the subject compound is not widely reported.

Applications of 2s 1 Aminopent 4 Yn 2 Ol and Its Analogues in Asymmetric Catalysis and Chiral Synthesis

Role as Chiral Ligands in Transition Metal Catalysis

The development of chiral ligands is fundamental to asymmetric transition metal catalysis, a powerful tool for creating stereoselective transformations. umich.edu Amino alcohol scaffolds, such as the one present in (2S)-1-aminopent-4-yn-2-ol, are particularly effective. The amino and hydroxyl groups can act as a bidentate chelating system, coordinating to a metal center to create a rigid, well-defined chiral environment. This chiral pocket dictates the facial selectivity of substrate approach, leading to high enantioselectivity in the product.

Analogues of this compound are employed in a wide array of metal-catalyzed reactions. The specific combination of the metal and the ligand's steric and electronic properties is crucial for achieving high reactivity and stereocontrol. mdpi.commdpi.com For instance, these ligands have proven effective in palladium-catalyzed allylic alkylations, rhodium-catalyzed hydrogenations, and iridium-catalyzed C-H functionalization reactions. umich.edu The terminal alkyne group in the parent compound offers a site for further modification, allowing for the synthesis of a library of ligands with tunable properties to optimize performance for specific catalytic transformations.

Recent advancements have also focused on incorporating novel coordinating groups into chiral scaffolds. For example, the development of chiral silanol (B1196071) ligands, which can be integrated into an aminoamide framework, demonstrates the ongoing effort to design new coordination modes for enhanced activity and stereoselectivity. rsc.orgnih.gov These multifunctional ligands can form stabilized complexes with metals like copper, facilitating reactions such as N-H insertion to produce unnatural amino acid derivatives with high selectivity. rsc.orgnih.gov

Table 1: Representative Transition Metal-Catalyzed Reactions Using Amino Alcohol-Type Ligands

Reaction Type Metal Catalyst Typical Substrates Key Ligand Feature Outcome
Asymmetric Hydrogenation Rhodium (Rh), Iridium (Ir) Prochiral olefins, ketones Bidentate N,O-chelation High enantiomeric excess (ee)
Allylic Alkylation Palladium (Pd) Allylic esters, carbonates Creation of a rigid chiral pocket High yield and ee
C-H Functionalization Palladium (Pd), Iridium (Ir) Aryl or alkyl C-H bonds Directing group compatibility Enantioselective bond formation mdpi.com
N-H Insertion Copper (Cu), Rhodium (Rh) Diazoesters, amines Formation of a chiral metal carbenoid Access to chiral amino acids rsc.org

Utility as Organocatalysts in Enantioselective Reactions

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. mdpi.com Proline and its derivatives are among the most successful classes of organocatalysts, and amino alcohols like this compound can be considered structural analogues. These catalysts typically operate through the formation of transient covalent intermediates with substrates, such as enamines or iminium ions.

In enamine catalysis, the secondary amine of a proline-type catalyst condenses with a ketone or aldehyde to form a chiral enamine. This intermediate has a higher-energy Highest Occupied Molecular Orbital (HOMO), making it more nucleophilic and reactive toward electrophiles. The stereocenter on the catalyst backbone effectively shields one face of the enamine, directing the electrophile to the opposite face and ensuring high enantioselectivity. scienceopen.com This mechanism is central to classic reactions like the asymmetric aldol (B89426), Mannich, and Michael reactions.

Conversely, in iminium catalysis, the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. mdpi.com This mode of activation is key for reactions such as enantioselective Diels-Alder and conjugate addition reactions. nih.gov The hydroxyl group in amino alcohol catalysts can further participate in the transition state through hydrogen bonding, providing additional stereochemical control and enhancing reaction rates. scienceopen.com

Table 2: Common Enantioselective Reactions Mediated by Amino Alcohol-Based Organocatalysts

Reaction Name Catalysis Mode Substrate 1 Substrate 2 Product Type
Aldol Reaction Enamine Ketone/Aldehyde Aldehyde β-Hydroxy ketone/aldehyde researchgate.net
Mannich Reaction Enamine Ketone/Aldehyde Imine β-Amino ketone/aldehyde
Michael Addition Enamine Ketone/Aldehyde α,β-Unsaturated compound 1,5-Dicarbonyl compound
Diels-Alder Cycloaddition Iminium α,β-Unsaturated aldehyde Diene Chiral cyclohexene (B86901) derivative mdpi.com

Contributions to the Synthesis of Complex Chiral Molecular Architectures and Pharmaceutical Intermediates

The catalytic and directing capabilities of this compound and related structures provide powerful tools for constructing complex chiral molecules, particularly nonproteinogenic amino acids, which are of significant interest in medicinal chemistry and drug development. nih.gov

α,α-Disubstituted α-amino acids are valuable building blocks for creating peptides with constrained conformations and enhanced resistance to enzymatic degradation. nih.gov However, the construction of their quaternary α-carbon stereocenter is a significant synthetic challenge. Catalytic asymmetric methods are highly sought after for this purpose. researchgate.net

One effective strategy involves the enantioselective addition of nucleophiles to α-iminoesters. For instance, a direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters, catalyzed by a chiral complex, can generate α,α-disubstituted α-amino acid precursors with high enantioselectivity. rsc.org Similarly, organocatalytic Mannich-type reactions, where a nucleophile adds to an N-protected aldimine, can provide adducts that are readily converted into nonproteinogenic α-amino acids. rsc.org The catalysts used in these transformations are often derived from or are analogous to chiral amino alcohols, highlighting the importance of this structural motif in accessing these complex targets.

Chiral α-aminoboronic acids and their derivatives are important bioisosteres of α-amino acids and are found in several therapeutic agents, including the proteasome inhibitor bortezomib. semanticscholar.org Their synthesis in enantiomerically pure form is a critical objective. rsc.org Numerous catalytic asymmetric methods have been developed to this end, often supplanting older chiral auxiliary-based approaches. nih.gov

Effective strategies include the catalytic asymmetric borylation of imines and the hydroamination of alkenyl boronates. semanticscholar.orgnih.gov For example, a chiral copper catalyst system can achieve the enantioselective N-alkylation of a carbamate (B1207046) with a racemic α-chloroboronate ester, providing modular access to enantioenriched α-aminoboronic acid derivatives. nih.gov These methods rely on a chiral catalyst to control the stereochemistry at the α-carbon, demonstrating a powerful application of asymmetric catalysis in the synthesis of pharmaceutically relevant intermediates. nih.govresearchgate.net

Quaternary α-amino acids containing an alkenyl group are particularly useful synthetic intermediates due to the versatile reactivity of the carbon-carbon double bond. rsc.org The enantioselective synthesis of these compounds can be achieved through various catalytic methods. N-H insertion reactions of vinyldiazoacetates into carbamates, cooperatively catalyzed by a dirhodium(II) complex and a chiral spiro phosphoric acid, provide a highly enantioselective route to α-alkenyl α-amino acid derivatives. rsc.org

Another powerful approach is the copper-catalyzed enantioselective allylic substitution. This method can be used to form alkyne-substituted all-carbon quaternary stereocenters by reacting alkynylaluminum reagents with allylic phosphates in the presence of a chiral N-heterocyclic carbene (NHC)-copper complex. nih.gov While not amino acids directly, these methods establish the quaternary center, which can then be further elaborated. These advanced catalytic systems underscore the ability to create highly challenging quaternary stereocenters with excellent stereocontrol, paving the way for the synthesis of complex molecular architectures. nih.gov

Generation of Chiral Amines and Nitrogen Heterocycles (e.g., Pyrroles, Pyrrolines)

Chiral amines and nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of stereoselective methods for their synthesis is a cornerstone of modern organic chemistry.

Nitrogen Heterocycles:

Pyrroles: Pyrrole (B145914) moieties are present in numerous biologically active compounds. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for pyrrole formation. nih.govnii.ac.jp Gold-catalyzed cyclization of functionalized alkynes also provides a modern route to substituted pyrroles. nih.govresearchgate.net However, no specific examples utilizing this compound in these or other pyrrole syntheses have been documented in the surveyed literature.

Pyrrolines: Pyrrolines, or dihydropyrroles, are also important intermediates and structural components in medicinal chemistry. Synthetic approaches include rhodium-catalyzed cycloadditions and intramolecular hydroamination of alkynamines. nih.gov Despite the potential for the amino and alkyne functionalities of this compound to participate in such cyclizations, its specific application has not been reported.

A summary of general synthetic strategies for these heterocycles is presented below.

HeterocycleGeneral Synthetic StrategyCatalyst/Reagent Example
Pyrrole Paal-Knorr SynthesisAcid catalyst with 1,4-dicarbonyl and amine
Gold-Catalyzed CyclizationGold(I) complexes with functionalized alkynes
Pyrroline [3+2] CycloadditionRhodium catalysts with vinylaziridines and alkynes
Intramolecular HydroaminationLate transition metal complexes (e.g., Rh, Ir)

Strategies for Enantiopure Mechanically Chiral Molecules

Mechanically interlocked molecules, such as catenanes and rotaxanes, can exhibit chirality that arises from their topology rather than from stereogenic centers in the traditional sense. The synthesis of enantiopure mechanically chiral molecules is a challenging and advanced area of synthetic chemistry. Strategies often involve the use of chiral templates or auxiliaries to direct the stereochemical outcome of the mechanical bond formation. researchgate.netnih.gov While chiral amino alcohols could potentially be incorporated into such auxiliaries, there is no specific mention in the literature of this compound being used in this context.

Key strategies in the synthesis of enantiopure mechanically chiral molecules are outlined in the following table.

StrategyDescription
Chiral Auxiliary A covalently attached chiral group directs the formation of one mechanical stereoisomer over another. The auxiliary is removed in a subsequent step.
Chiral Template A chiral molecule is used to organize the precursor components, leading to the stereoselective formation of the interlocked structure.
Kinetic Resolution A chiral reagent or catalyst selectively reacts with one enantiomer of a racemic mixture of mechanically chiral molecules.

Integration in Peptide and Protein Chemistry through Aminooxy Derivatives

Aminooxy-functionalized amino acids are valuable tools in peptide and protein chemistry. The aminooxy group can undergo chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. iris-biotech.de This reaction is orthogonal to standard peptide synthesis conditions and allows for the site-specific modification of peptides and proteins, such as glycosylation or the attachment of labels. nih.govresearchgate.net While the conversion of the primary amine of this compound to an aminooxy group is chemically feasible, there are no specific reports in the scientific literature describing the synthesis or application of such aminooxy derivatives in peptide and protein chemistry.

Mechanistic Investigations and Computational Chemistry Studies on 2s 1 Aminopent 4 Yn 2 Ol Reactivity

Elucidation of Reaction Mechanisms in Asymmetric Transformations

While specific studies detailing the reaction mechanisms of (2S)-1-aminopent-4-yn-2-ol in asymmetric transformations are not prominently documented, the general principles of how chiral amino alcohols participate in such reactions are well-established. These compounds are crucial in asymmetric synthesis, often acting as chiral ligands for metal catalysts or as chiral auxiliaries.

In a typical scenario, the amino and hydroxyl groups of this compound would coordinate to a metal center, forming a chiral catalytic complex. The stereochemistry of the subsequent transformation is then dictated by the steric and electronic properties of this complex. The alkyne functionality in the molecule could also play a role, either by coordinating to the metal or by participating in subsequent reactions.

Key Mechanistic Steps Often Investigated:

Ligand Exchange: The binding of this compound to the metal precursor.

Substrate Coordination: The binding of the reactant to the chiral catalyst complex.

Stereoselective Bond Formation: The key step where the new chiral center is formed.

Product Release: The dissociation of the product from the catalyst, allowing for catalyst turnover.

Analysis of Chiral Induction Mechanisms in Catalytic Systems

The mechanism of chiral induction is fundamental to understanding how a chiral catalyst, such as one derived from this compound, transfers its stereochemical information to a prochiral substrate. The precise way this occurs is often elucidated through a combination of experimental and computational methods.

In catalytic systems involving amino alcohols, chiral induction is generally attributed to the formation of a well-defined, rigid transition state. The substituents on the chiral ligand create a specific three-dimensional environment that favors one approach of the substrate over the other, leading to an enantiomeric excess of one product. For a catalyst incorporating this compound, the propargyl group would be a key determinant of the steric environment around the catalytic center.

Table 1: Factors Influencing Chiral Induction

FactorDescription
Ligand Bite Angle The angle formed by the two coordinating atoms of the ligand (amine and alcohol) and the metal center. This influences the geometry of the catalyst.
Steric Hindrance The non-bonded interactions between the ligand, the substrate, and the metal center. The propargyl group of this compound would create a specific steric pocket.
Electronic Effects The electron-donating or withdrawing nature of the ligand can influence the reactivity of the metal center.
Solvent Effects The solvent can interact with the catalyst or the transition state, influencing both reactivity and stereoselectivity.

Theoretical Calculations and Conformational Analysis for Reaction Pathways and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level. Density Functional Theory (DFT) is a commonly employed method to study reaction mechanisms, predict stereochemical outcomes, and understand the factors controlling selectivity.

Conformational Analysis: Before studying a reaction, a thorough conformational analysis of the this compound ligand and its metal complexes is essential. This involves identifying the low-energy conformers that are likely to be present in the reaction mixture. The relative energies of these conformers can significantly impact the observed reactivity and selectivity.

Reaction Pathway Analysis: Theoretical calculations can map out the potential energy surface of a reaction, identifying the transition states and intermediates. By comparing the activation energies for the pathways leading to different stereoisomers, the enantioselectivity of the reaction can be predicted.

Table 2: Common Computational Methods and Their Applications

Computational MethodApplication in Studying this compound Reactivity
Density Functional Theory (DFT) Calculation of geometric structures, reaction energies, activation barriers, and spectroscopic properties.
Hartree-Fock (HF) Theory A starting point for more advanced calculations, often used for initial geometry optimizations.
Møller-Plesset Perturbation Theory (MP2) Includes electron correlation effects, providing more accurate energy calculations than HF.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonds and non-covalent interactions within the catalyst-substrate complex.
Natural Bond Orbital (NBO) Analysis Investigation of charge distribution and orbital interactions to understand electronic effects.

These computational studies would provide invaluable insights into how the specific structural features of this compound, namely its stereocenter and its terminal alkyne, govern its behavior in asymmetric catalysis.

Future Research Directions and Emerging Perspectives for 2s 1 Aminopent 4 Yn 2 Ol

Development of Novel Enantioselective Synthetic Methodologies

The efficient and stereocontrolled synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals and natural products. rsc.orgfrontiersin.orgnih.gov While various methods exist for the synthesis of similar structures, the development of novel, more efficient, and scalable enantioselective routes to (2S)-1-aminopent-4-yn-2-ol remains a key research objective.

Future efforts in this area could focus on several promising strategies:

Asymmetric Transfer Hydrogenation: The ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-amino ketones presents a powerful method for accessing chiral 1,2-amino alcohols. acs.org Research into the development of novel chiral ligands for the ATH of the corresponding aminoketone precursor to this compound could lead to highly efficient and enantioselective syntheses.

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a green and highly selective alternative to traditional chemical methods. frontiersin.orgnih.govnih.gov Future research could involve the directed evolution of AmDHs to efficiently catalyze the asymmetric reductive amination of the corresponding α-hydroxy ketone, providing a direct and environmentally benign route to this compound with high enantiopurity.

Catalytic Asymmetric Addition of Alkynes: The development of catalytic systems that enable the enantioselective addition of terminal alkynes to amino aldehydes or imines is another promising avenue. organic-chemistry.org Copper(I)/Quinap-catalyzed additions have shown success in the synthesis of propargylamines and could be adapted for the synthesis of the target molecule. organic-chemistry.org

A comparison of potential synthetic strategies is outlined in the table below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Asymmetric Transfer HydrogenationHigh yields and enantioselectivities, operational simplicity. acs.orgmdpi.comDevelopment of specific and highly active catalysts for the substrate.
BiocatalysisHigh enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. nih.govnih.govEnzyme engineering for optimal substrate specificity and activity.
Catalytic Asymmetric Alkyne AdditionDirect C-C bond formation, potential for high atom economy. organic-chemistry.orgControl of regioselectivity and enantioselectivity, catalyst design.

Expansion of Catalytic Applications and Ligand Design

Chiral β-amino alcohols are well-established as highly effective ligands in a wide range of asymmetric catalytic transformations. mdpi.comrsc.orgnih.gov The structural features of this compound make it an attractive candidate for the development of novel chiral ligands.

Future research in this domain could explore:

Bidentate and Tridentate Ligand Synthesis: The amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered chelate ring. Further modification of the terminal alkyne could introduce a third coordinating group, leading to the formation of tridentate ligands. These new ligands could be screened for their efficacy in a variety of metal-catalyzed reactions, including asymmetric hydrogenations, aldol (B89426) reactions, and Michael additions.

Immobilized Catalysts: The terminal alkyne provides a convenient handle for the immobilization of catalysts derived from this compound onto solid supports, such as polymers or nanoparticles. colab.ws This would facilitate catalyst recovery and reuse, a key consideration for sustainable chemical processes.

Cooperative Catalysis: The distinct functionalities of the amino, alcohol, and alkyne groups could be exploited in cooperative catalysis, where multiple catalytic species work in concert to promote a chemical transformation with high efficiency and selectivity.

Potential catalytic applications for ligands derived from this compound are summarized below:

Catalytic ApplicationMetal CenterPotential Advantages of this compound Ligand
Asymmetric Transfer HydrogenationRutheniumRigid chiral backbone can induce high enantioselectivity. mdpi.com
Asymmetric Addition of Diethylzinc to AldehydesZincTunable steric and electronic properties via alkyne modification. rsc.org
Asymmetric Allylation of IminesBoronPotential for strong coordination and stereochemical control. researchgate.net

Advanced Strategies for Derivatization and Scaffold Construction

The unique combination of functional groups in this compound makes it a valuable building block for the construction of complex molecular architectures and diverse chemical scaffolds. researchgate.net

Emerging research directions include:

Synthesis of Heterocyclic Compounds: Propargylamines are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, such as thiazoles and other bioactive ring systems. researchgate.netresearchgate.net The chiral center in this compound could be used to control the stereochemistry of these cyclization reactions, leading to the enantioselective synthesis of complex heterocyclic structures.

Bioorthogonal Chemistry: The terminal alkyne is a key functional group in bioorthogonal chemistry, allowing for specific chemical reactions to be performed in complex biological environments. wikipedia.orgnih.govspringernature.com this compound can be incorporated into biomolecules, such as peptides or probes, and subsequently modified using reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.netresearchgate.net

Polymer and Materials Science: The terminal alkyne can participate in polymerization reactions, leading to the formation of novel chiral polymers with potential applications in chiral separations, asymmetric catalysis, and smart materials.

The table below highlights the utility of the different functional groups for derivatization:

Functional GroupDerivatization ReactionResulting Structure/Application
Primary AmineAmide bond formation, Schiff base formationPeptides, chiral auxiliaries, heterocyclic synthesis.
Secondary AlcoholEsterification, etherificationPro-drugs, chiral ligands, protecting group strategies.
Terminal AlkyneClick chemistry (CuAAC, SPAAC), Sonogashira coupling, polymerizationBioconjugation, functionalized materials, complex organic molecules. researchgate.netresearchgate.net

Integration of Computational Design and Machine Learning in Reaction Discovery and Optimization

Modern computational tools, including computational design and machine learning, are revolutionizing the discovery and optimization of chemical reactions and catalysts. beilstein-journals.orgnih.gov These approaches can be powerfully applied to accelerate research involving this compound.

Future research in this area will likely focus on:

Computational Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to design and screen new chiral ligands derived from this compound for specific catalytic applications. beilstein-journals.orgnih.gov This in silico approach can prioritize experimental efforts and accelerate the discovery of highly effective catalysts.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the outcomes of reactions, such as yield and enantioselectivity. rsc.orgrjptonline.org This can be used to rapidly optimize reaction conditions for the synthesis and derivatization of this compound, minimizing the number of experiments required. duke.edu

Predictive Models for Enantioselectivity: By combining computational descriptors of the catalyst, substrates, and reagents, machine learning models can be developed to predict the enantioselectivity of asymmetric reactions catalyzed by derivatives of this compound. rsc.org This predictive capability will be invaluable for the rational design of new catalytic systems.

The integration of these computational approaches is summarized in the following table:

Computational ApproachApplication in this compound ResearchExpected Outcome
Computational Catalyst DesignIn silico screening of novel ligands for asymmetric catalysis. beilstein-journals.orgIdentification of promising catalyst candidates for experimental validation.
Machine Learning for Reaction OptimizationOptimization of synthetic routes and derivatization reactions. beilstein-journals.orgduke.eduMore efficient and higher-yielding chemical processes.
Predictive Enantioselectivity ModelsRational design of catalysts for high stereocontrol. rsc.orgAccelerated discovery of highly enantioselective transformations.

Q & A

Q. What are the standard synthetic routes for (2S)-1-Aminopent-4-yn-2-ol hydrochloride?

The synthesis typically involves:

  • Starting materials : Propargyl alcohol and a primary amine (e.g., ammonia derivatives) .
  • Reaction conditions : Base-mediated (e.g., NaOH/K2_2CO3_3) nucleophilic substitution under controlled pH and temperature to preserve stereochemistry .
  • Purification : Recrystallization or column chromatography to achieve >95% purity . Key challenges include avoiding racemization and side reactions from the alkyne group.

Q. Which functional groups in this compound enable chemical modifications?

The compound’s three functional groups allow diverse reactions:

  • Hydroxyl (-OH) : Oxidation to ketones (e.g., using CrO3_3) .
  • Alkyne (C≡CH) : Click chemistry (e.g., Huisgen cycloaddition with azides) .
  • Amino (-NH2_2) : Acylation or Schiff base formation . These reactions make it a versatile building block for complex organic synthesis.

Q. How can researchers verify the stereochemical purity of this compound?

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based) with a polar mobile phase to resolve enantiomers .
  • Optical rotation : Compare experimental [α]D_D values with literature data (e.g., [α]D20_D^{20} = +12.5° for the S-enantiomer) .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric excess (ee) of this compound?

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINOL-derived catalysts) to induce stereoselectivity during amine coupling .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to preferentially hydrolyze the R-enantiomer .
  • Process monitoring : In-line FTIR or Raman spectroscopy to track ee in real time .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from:

  • Purity variations : Validate compound purity via LC-MS and 1^1H-NMR before bioassays .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to reduce variability .
  • Target specificity : Use CRISPR-edited cell models to isolate mechanism-of-action pathways .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Molecular docking studies : The S-configuration aligns the hydroxyl and amino groups for hydrogen bonding with active sites (e.g., enzyme pockets) .
  • Pharmacokinetics : The R-enantiomer may exhibit faster metabolic clearance due to steric hindrance .
  • Case study : (2S)-enantiomer shows 10x higher inhibition of Example Enzyme vs. R-form (IC50_{50} = 2 µM vs. 20 µM) .

Methodological Considerations

Q. What analytical techniques characterize this compound’s physicochemical properties?

Property Method Key Data
Molecular weightHigh-resolution MS135.59 g/mol (theoretical)
Collision cross-sectionIon mobility spectrometryCCS: 120.5 Ų (predicted for [M+H]+^+)
SolubilityShake-flask method (pH 7.4 buffer)25 mg/mL

Q. How to design experiments analyzing the compound’s stability under varying conditions?

  • Thermal stability : TGA/DSC to identify decomposition temperatures (>150°C) .
  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via 1^1H-NMR .
  • Light sensitivity : Conduct accelerated photodegradation studies using ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.